molecular formula C19H16ClNO3S2 B15036462 (5E)-5-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15036462
M. Wt: 405.9 g/mol
InChI Key: DGTPXZBBXNUARU-SFQUDFHCSA-N
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Description

(5E)-5-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one: is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone ring with various substituents, contributes to its distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 5-chloro-2-(2-phenoxyethoxy)benzaldehyde with 3-methyl-2-thioxo-1,3-thiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation and formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Introduction of new functional groups, such as amines or thiols, replacing the phenoxyethoxy or chloro substituents.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential biological activities.

Biology: In biological research, the compound is studied for its antimicrobial and anticancer properties. It has shown activity against various bacterial strains and cancer cell lines.

Medicine: The compound’s anti-inflammatory and anticancer properties make it a candidate for drug development. It is being investigated for its potential to treat inflammatory diseases and cancer.

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as antimicrobial coatings or anticorrosive agents.

Mechanism of Action

The mechanism of action of (5E)-5-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, thereby reducing inflammation. Additionally, it can induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.

Comparison with Similar Compounds

    (5E)-5-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one: Lacks the methyl group at the 3-position.

    (5E)-5-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one: Lacks the thioxo group at the 2-position.

Uniqueness: The presence of both the methyl and thioxo groups in (5E)-5-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one contributes to its unique chemical and biological properties. These substituents enhance its stability, reactivity, and biological activity compared to similar compounds.

Properties

Molecular Formula

C19H16ClNO3S2

Molecular Weight

405.9 g/mol

IUPAC Name

(5E)-5-[[5-chloro-2-(2-phenoxyethoxy)phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H16ClNO3S2/c1-21-18(22)17(26-19(21)25)12-13-11-14(20)7-8-16(13)24-10-9-23-15-5-3-2-4-6-15/h2-8,11-12H,9-10H2,1H3/b17-12+

InChI Key

DGTPXZBBXNUARU-SFQUDFHCSA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=C(C=CC(=C2)Cl)OCCOC3=CC=CC=C3)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=C(C=CC(=C2)Cl)OCCOC3=CC=CC=C3)SC1=S

Origin of Product

United States

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